

# CPL304110: A Technical Guide to its FGFR1/2/3 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **CPL304110**, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is a key driver in various cancers, making FGFRs an attractive therapeutic target.[1] **CPL304110** is an orally bioavailable compound that has demonstrated significant anti-tumor efficacy in preclinical models and is currently undergoing clinical investigation.[1][2]

## **Biochemical Potency and Selectivity**

**CPL304110** exhibits high potency against FGFR1, FGFR2, and FGFR3. In vitro enzymatic assays have demonstrated its strong inhibitory activity against these receptors.[3] The compound shows the strongest activity against FGFR2, followed by FGFR1 and FGFR3.[3]



| Target | IC50 (nM)[3][4] | Kd (pM)[3] |
|--------|-----------------|------------|
| FGFR1  | 0.75 - 4.08     | 0.127      |
| FGFR2  | 0.5 - 1.44      | 176        |
| FGFR3  | 3.05 - 10.55    | 0.57       |

Table 1: In vitro inhibitory activity and binding affinity of CPL304110 against FGFR1, 2, and 3.

Furthermore, kinome scanning has revealed a high degree of selectivity for FGFRs over other kinases.[1] **CPL304110** demonstrates significantly less activity against other tyrosine kinases such as KDR (VEGFR2), Flt3, Aurora A, and PDGFRb.[4] However, it does show some inhibitory activity towards CSF1R, FLT3(D835V), KIT(A829P), RET, RIPK1, TRKA, and TYK2. [1]

## **Cellular Activity**

In cellular assays, **CPL304110** effectively inhibits FGFR signaling, leading to a dose-dependent reduction in FGFR2 phosphorylation and downstream signaling pathways, such as the MAPK/ERK pathway.[4] This translates to potent anti-proliferative effects in cancer cell lines with FGFR aberrations. For instance, in the SNU-16 gastric cancer cell line, which has amplified FGFR2, **CPL304110** shows an IC50 of 85.64 nM in a proliferation assay.[4] The inhibitory effect is substantially more potent in FGFR-dependent cancer cell lines compared to those without FGFR aberrations.[3]

### **Experimental Protocols**

ADP-Glo™ Kinase Assay:

The in vitro inhibitory profile of **CPL304110** was determined using the ADP-Glo<sup>™</sup> Kinase Assay.[1][5] This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase. The assay measures the enzymatic activity of purified FGFR1, FGFR2, and FGFR3 in the presence of varying concentrations of **CPL304110** to determine the IC50 values.



#### KINOMEscan® Screening Platform:

To assess the selectivity of **CPL304110**, the KINOMEscan® screening platform was utilized.[1] This technology employs a binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to the compound at a specific concentration, allowing for a broad assessment of selectivity.

Cell Proliferation Assay (ATPlite™):

The anti-proliferative effects of **CPL304110** on various cancer cell lines were evaluated using the ATPlite™ luminescence-based assay.[1] This assay measures the level of ATP in metabolically active cells. A reduction in ATP levels corresponds to a decrease in cell viability and proliferation. Cancer cell lines with and without known FGFR aberrations were treated with a range of **CPL304110** concentrations to determine the IC50 values.

#### Western Blot Analysis:

To confirm the mechanism of action at a cellular level, Western blot analysis was performed on cancer cell lines treated with **CPL304110**.[1] This technique was used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK. A decrease in the phosphorylated forms of these proteins upon treatment with **CPL304110** confirms its inhibitory effect on the FGFR signaling pathway.

Surface Plasmon Resonance (SPR):

The binding kinetics and affinity (Kd) of **CPL304110** to the FGFR1, FGFR2, and FGFR3 kinase domains were determined using surface plasmon resonance (SPR).[3] This label-free technology measures the real-time interaction between a ligand (**CPL304110**) and an analyte (FGFR kinase domain) immobilized on a sensor chip. The association and dissociation rates are measured to calculate the dissociation constant (Kd).

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway targeted by **CPL304110** and a general workflow for its preclinical evaluation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. celonpharma.com [celonpharma.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CPL304110: A Technical Guide to its FGFR1/2/3 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#cpl304110-fgfr1-2-3-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com